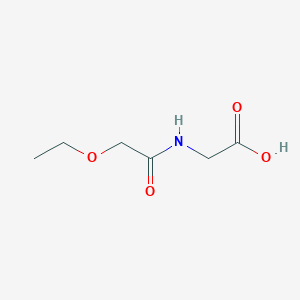Glycine, N-(ethoxyacetyl)-
CAS No.: 82735-51-1
Cat. No.: VC1696786
Molecular Formula: C6H11NO4
Molecular Weight: 161.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 82735-51-1 |
|---|---|
| Molecular Formula | C6H11NO4 |
| Molecular Weight | 161.16 g/mol |
| IUPAC Name | 2-[(2-ethoxyacetyl)amino]acetic acid |
| Standard InChI | InChI=1S/C6H11NO4/c1-2-11-4-5(8)7-3-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) |
| Standard InChI Key | XSDYUHBOYMMOAO-UHFFFAOYSA-N |
| SMILES | CCOCC(=O)NCC(=O)O |
| Canonical SMILES | CCOCC(=O)NCC(=O)O |
Introduction
Chemical Identity and Structure
Glycine, N-(ethoxyacetyl)- is formally known as N-(ethoxyacetyl)glycine, with the synonymous name of "Glycine, N-(ethoxyacetyl)-" in chemical nomenclature systems. This compound is characterized by the following identifiers:
Structurally, the compound consists of a glycine molecule (H₂NCH₂COOH) where the amino nitrogen is acylated with ethoxyacetic acid. The resulting structure contains an ethoxyacetyl group (CH₃CH₂OCH₂CO-) attached to the nitrogen atom of glycine, forming an amide bond while preserving the carboxylic acid functionality of glycine.
Physical Properties
Glycine, N-(ethoxyacetyl)- exhibits distinct physical properties that influence its behavior in various environments. These properties are essential for understanding its potential applications and biological activity.
Biosynthesis and Metabolism
Glycine, N-(ethoxyacetyl)- plays a significant role in the metabolic pathways of certain xenobiotics. Scientific research has identified this compound as a major metabolite in the biotransformation of 2-ethoxyethanol in mammalian systems.
The metabolic pathway involves several steps:
-
Oxidation of 2-ethoxyethanol to ethoxyacetic acid
-
Conjugation of ethoxyacetic acid with glycine to form N-ethoxyacetyl glycine
Studies in adult male rats have demonstrated that N-ethoxyacetyl glycine represents approximately 73-76% of the metabolites formed during 2-ethoxyethanol metabolism, making it a primary end product in this biotransformation process . This high proportion suggests that the conjugation with glycine is a major detoxification pathway for ethoxyacetic acid.
Biological Significance
The formation of Glycine, N-(ethoxyacetyl)- represents an important biological detoxification mechanism. Conjugation reactions, particularly with glycine, are common Phase II biotransformation processes that typically increase water solubility and facilitate excretion of xenobiotics.
In the context of 2-ethoxyethanol metabolism, the formation of N-ethoxyacetyl glycine appears to be a critical detoxification step. This is particularly significant given that 2-ethoxyethanol and its metabolites have been associated with various toxicological effects, including reproductive and developmental toxicity.
The high percentage (73-76%) of ethoxyacetic acid converted to N-ethoxyacetyl glycine indicates the efficiency of this detoxification pathway. This may have implications for understanding individual differences in susceptibility to 2-ethoxyethanol toxicity, as factors affecting glycine availability or conjugation efficiency could potentially modulate toxicity.
| Analytical Technique | Application | Advantages |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification | High sensitivity and specificity |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification | Excellent for volatile derivatives |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Detection in biological samples | Superior for non-volatile metabolites |
| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Detailed structural information |
| Infrared Spectroscopy (IR) | Functional group identification | Rapid screening |
These analytical techniques would be particularly valuable for detecting and quantifying Glycine, N-(ethoxyacetyl)- in metabolic studies, toxicological investigations, and environmental monitoring of 2-ethoxyethanol exposure.
Comparative Analysis with Related Compounds
To better understand Glycine, N-(ethoxyacetyl)-, it is valuable to compare it with structurally related compounds that have been more extensively studied.
Comparison with N-Acetylglycine
N-Acetylglycine (C₄H₇NO₃), also known as aceturic acid or acetylaminoacetic acid, represents a simpler acylated glycine derivative . Both compounds share the fundamental structure of an acylated glycine, but differ in the acyl group attached to the nitrogen.
N-Acetylglycine has been more extensively characterized:
-
It has established roles in various biochemical processes
The larger ethoxyacetyl group in Glycine, N-(ethoxyacetyl)- likely affects its physicochemical properties and biological behavior compared to N-acetylglycine, potentially influencing aspects such as solubility, receptor interactions, and metabolic stability.
Relationship to Glycine Metabolism
As a derivative of glycine, N-(ethoxyacetyl)glycine relates to broader glycine metabolism. Glycine itself is a non-essential amino acid that plays critical roles in various physiological processes, including:
-
Protein synthesis
-
Collagen formation
-
Neurotransmitter function
The conjugation of xenobiotics with glycine represents one of the many biological roles of this versatile amino acid. In healthy aging studies, glycine supplementation (often alongside N-acetylcysteine) has been investigated for potential benefits in addressing oxidative stress through glutathione production .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume